molecular formula Cu2Zn2+8 B582791 Ledismase CAS No. 149394-67-2

Ledismase

Cat. No.: B582791
CAS No.: 149394-67-2
M. Wt: 257.852
InChI Key: GASYFLCWHMPGKD-UHFFFAOYSA-N
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Description

Ledismase is a peptide compound with the molecular formula C679H1083N203O224S4 and a molecular weight of 15802.35.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ledismase involves the recombinant expression of its peptide sequence in genetically modified organisms. The peptide sequence is ATKAVCVLKG DGPVQGIINF EQKESNGPVK VWGSIKGLTE GLHGFHVHEF GDNTAGCTSA GPHFNPLSRK HGGPKDEERH VGDLGNVTAD KDGVADVSIE DSVISLSGDH CIIGRTLVVH EKADDLGKGG NEESTKTGNA GSRLACGVIG IAQ, with a disulfide bridge between cysteine residues at positions 57 and 146 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. The peptide is then purified through a series of chromatographic techniques to achieve the desired purity and activity levels.

Chemical Reactions Analysis

Types of Reactions

Ledismase primarily undergoes oxidation and reduction reactions due to its active oxygen scavenging properties. It can also participate in substitution reactions involving its amino acid residues.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol or β-mercaptoethanol.

    Substitution: Amino acid residues in this compound can be substituted using specific reagents that target peptide bonds.

Major Products

The major products of these reactions include oxidized or reduced forms of this compound, as well as modified peptides with substituted amino acid residues.

Scientific Research Applications

Ledismase has a wide range of applications in scientific research, including:

Mechanism of Action

Ledismase exerts its effects primarily through its active oxygen scavenging properties. It targets reactive oxygen species (ROS) and neutralizes them, thereby reducing oxidative stress in biological systems. The molecular pathways involved include the interaction with ROS and the subsequent reduction of oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    Superoxide Dismutase (SOD): Another enzyme with antioxidant properties that catalyzes the dismutation of superoxide radicals.

    Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

    Glutathione Peroxidase: An enzyme that reduces hydrogen peroxide and organic hydroperoxides using glutathione.

Uniqueness

Ledismase is unique due to its specific peptide sequence and the presence of a disulfide bridge, which contributes to its stability and activity. Unlike other antioxidant enzymes, this compound is a synthetic peptide with customizable properties, making it a versatile tool for research and industrial applications .

Properties

IUPAC Name

dicopper;dizinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.2Zn/q4*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASYFLCWHMPGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu+2].[Cu+2].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2Zn2+8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149394-67-2
Record name Ledismase [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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